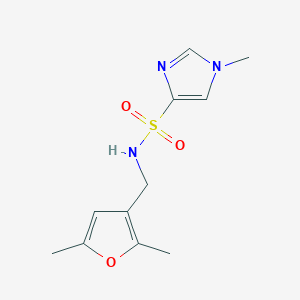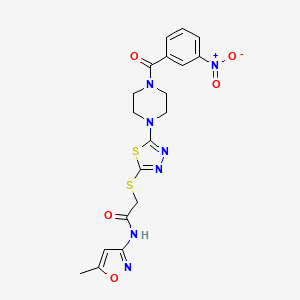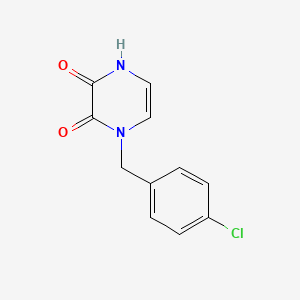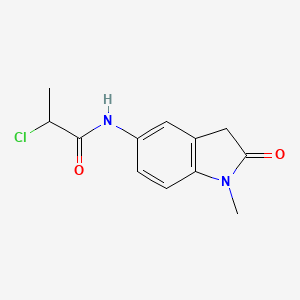![molecular formula C20H13FN2OS B2673515 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
Synthesis Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A number of substituted 2-amino benzothiazoles were synthesized as the precursor substrates . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .
Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .
Chemical Reactions Analysis
In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .
Applications De Recherche Scientifique
Antitumor Properties
- Synthesis and Biological Properties : N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide derivatives have been synthesized and demonstrated potent cytotoxic activities in vitro, particularly against certain human breast cancer cell lines. These compounds exhibit a biphasic dose-response relationship and are being developed due to their broad spectrum antitumor activities (Hutchinson et al., 2001; Bradshaw et al., 2002).
- Microwave Induced Synthesis : Studies have shown the effectiveness of microwave-assisted synthesis techniques in creating fluorobenzamides, including this compound, with promising antimicrobial and anticancer activities. The presence of a fluorine atom is crucial for enhancing antimicrobial activity (Desai et al., 2013).
Mechanism of Action and Development
- DNA Adduct Formation : The antitumor mechanism involves DNA adduct formation in sensitive tumor cells, both in vitro and in vivo. This process is significant for the compound's selective antitumor properties, highlighting its potential in cancer treatment strategies (Leong et al., 2003).
- Amino Acid Prodrugs : The development of amino acid prodrugs of this compound aims to overcome limitations related to drug lipophilicity, demonstrating significant antitumor activity and manageable toxic side effects in preclinical models (Bradshaw et al., 2002).
Antimicrobial and Antifungal Activities
- Antimicrobial Analogs : Research into fluorobenzamides containing thiazole and thiazolidine structures has identified compounds with notable antimicrobial activity against various bacterial and fungal strains, underscoring the potential for developing new antimicrobial agents (Desai et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUWZWGGHXOSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2673440.png)
![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid](/img/structure/B2673443.png)



![3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673449.png)


![2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride](/img/structure/B2673453.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2673454.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)
